Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C9H7ClF3NO2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 5-position, and an ethyl ester group at the 2-position. This compound is known for its applications in various fields, including agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced pyridine derivatives.
Scientific Research Applications
Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-chloro-5-(trifluoromethyl)pyridine: Lacks the ester group, making it less versatile in synthetic applications.
Uniqueness
Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-6(10)5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGURPXRKABALRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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